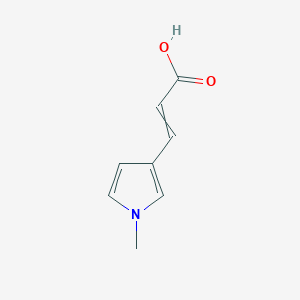

3-(1-Methylpyrrol-3-yl)prop-2-enoic acid

Description

3-(1-Methylpyrrol-3-yl)prop-2-enoic acid is a conjugated enoic acid derivative featuring a pyrrole ring substituted with a methyl group at the N1 position. Its reactivity is influenced by the electron-rich pyrrole ring and the acidic α,β-unsaturated carbonyl group, which may participate in hydrogen bonding and π-π interactions .

Properties

CAS No. |

1369471-70-4 |

|---|---|

Molecular Formula |

C8H9NO2 |

Molecular Weight |

151.16 g/mol |

IUPAC Name |

3-(1-methylpyrrol-3-yl)prop-2-enoic acid |

InChI |

InChI=1S/C8H9NO2/c1-9-5-4-7(6-9)2-3-8(10)11/h2-6H,1H3,(H,10,11) |

InChI Key |

BKQIMUXRFYSQEA-UHFFFAOYSA-N |

SMILES |

CN1C=CC(=C1)C=CC(=O)O |

Canonical SMILES |

CN1C=CC(=C1)C=CC(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 3-(1-Methylpyrrol-3-yl)prop-2-enoic acid exhibit antimicrobial properties, making them potential candidates for developing new antibiotics. A study demonstrated that derivatives of related compounds showed significant inhibition against various bacterial strains, suggesting that modifications to the pyrrole structure can enhance efficacy against resistant strains .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential cytotoxic activity. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines, although further research is needed to elucidate the specific mechanisms involved.

Agrochemical Applications

Pesticidal Properties

3-(1-Methylpyrrol-3-yl)prop-2-enoic acid has been explored for its pesticidal properties. Its ability to interact with biological targets in pests makes it a candidate for developing novel agrochemicals. Studies have shown that compounds with similar structures can disrupt metabolic pathways in insects, leading to effective pest control strategies.

Material Science

Polymer Chemistry

The compound can serve as a monomer in polymer synthesis due to its reactive double bond. Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, opening avenues for advanced materials development .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of 3-(1-Methylpyrrol-3-yl)prop-2-enoic acid were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, highlighting its potential as an alternative antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

A recent study assessed the cytotoxic effects of 3-(1-Methylpyrrol-3-yl)prop-2-enoic acid on HeLa and MCF-7 cancer cell lines. Results indicated a dose-dependent increase in cell death, suggesting that this compound could be developed into a therapeutic agent pending further investigation into its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(1-Methylpyrrol-3-yl)prop-2-enoic acid and its analogs:

Functional Group Impact on Physicochemical Properties

- Electron-Donating vs. Withdrawing Groups: The methyl group on the pyrrole ring in the target compound acts as an electron-donating group, increasing electron density on the pyrrole system. This contrasts with electron-withdrawing groups (e.g., -NO₂ in nitro-substituted analogs), which reduce aromaticity and alter reactivity .

- Hydrogen Bonding: Compounds like (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid exhibit robust hydrogen-bonding networks due to phenolic -OH groups, enhancing crystalline stability and bioavailability. The methylpyrrol analog lacks such polar groups, likely reducing aqueous solubility .

Research Findings and Methodological Insights

- Crystallography and SHELX: Structural data for related compounds (e.g., hetisine, adenoside in ) were likely resolved using SHELX software, which remains a gold standard for small-molecule refinement .

- Graph Set Analysis : Hydrogen-bonding patterns in pyrrole-carboxylic acid hybrids can be systematically analyzed using Etter’s graph theory, revealing how substituents dictate supramolecular assembly .

Preparation Methods

Direct Condensation of 1-Methylpyrrole Derivatives with Acrylic Acid Derivatives

One of the primary synthetic approaches involves the condensation of 1-methylpyrrole or its derivatives with acrylic acid or its activated derivatives such as acryloyl chloride.

-

- The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during acylation.

- An inert atmosphere (e.g., nitrogen or argon) is maintained to prevent oxidation or side reactions.

- Low temperatures (0 °C to room temperature) are preferred to minimize polymerization of acrylic acid derivatives and side reactions.

Mechanism:

The nucleophilic nitrogen or carbon atom on the pyrrole ring attacks the electrophilic carbonyl carbon of the acryloyl chloride, forming the amide or ester intermediate, which then rearranges or is hydrolyzed to yield the acrylic acid-substituted pyrrole.Yield and Purity:

This method generally provides moderate to good yields (50–80%) depending on reaction time, temperature, and purity of starting materials.

Catalytic Synthesis via Aminoaldehyde Precursors and 1,3-Dicarbonyl Compounds

Recent research has demonstrated the use of catalytic methods for the synthesis of substituted pyrroles, including derivatives structurally related to 3-(1-methylpyrrol-3-yl)prop-2-enoic acid.

Catalyst System:

Zirconium-based Lewis acids, such as zirconium oxychloride octahydrate (ZrOCl₂·8H₂O), have been shown to catalyze the condensation of N-acyl α-aminoaldehydes with 1,3-dicarbonyl compounds to form tetrasubstituted pyrroles with high efficiency.-

- Preparation of N-acyl α-aminoaldehydes from corresponding α-amino acids using carbonyldiimidazole (CDI) and diisobutylaluminum hydride (DIBAL-H) reduction.

- Reaction of these aldehydes with 1,3-dicarbonyl compounds in THF/water mixtures at room temperature under catalytic amounts of ZrOCl₂·8H₂O.

- The reaction proceeds via a cascade mechanism to yield functionalized pyrroles, which can be further modified to introduce acrylic acid moieties.

Yields:

Yields up to 88% have been reported under optimized conditions.-

- Mild reaction conditions.

- High regio- and chemoselectivity.

- Tolerance of diverse functional groups on the aminoaldehyde and dicarbonyl substrates.

| Entry | Catalyst | Ratio (Aldehyde:Dicarbonyl) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | None | 1:1 | 8 | Background reaction only |

| 2 | ZrCl₄ (10 mol%) | 1:1 | 62 | Moderate yield |

| 3 | ZrOCl₂·8H₂O (10 mol%) | 1:1 | 88 | Optimal catalyst and yield |

| 4 | Sc(OTf)₃ (10 mol%) | 1:1 | 77 | Good yield, alternative catalyst |

| 5 | CeCl₃ (10 mol%) | 1:1 | 13 | Low yield |

Data adapted from recent organometallic catalysis studies demonstrating pyrrole synthesis (J. Org. Chem., 2023).

Industrial Scale Synthesis Considerations

Continuous Flow Reactors:

For industrial production, continuous flow reactors are employed to maintain consistent reaction conditions, improve heat transfer, and enhance product quality.Catalyst Optimization:

Catalysts such as zirconium salts and other Lewis acids are optimized for scalability, ensuring high turnover numbers and minimal by-products.Purification:

Post-reaction, purification is typically achieved via crystallization or chromatographic techniques to isolate the pure 3-(1-methylpyrrol-3-yl)prop-2-enoic acid.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Acylation with Acryloyl Chloride | 1-Methylpyrrole, Acryloyl chloride, Triethylamine | Inert atmosphere, 0–25 °C | 50–80 | Straightforward, accessible reagents | Sensitive to moisture, side reactions possible |

| Zr-Catalyzed Condensation | N-Acyl α-aminoaldehydes, 1,3-dicarbonyls, ZrOCl₂·8H₂O | THF/H₂O, room temperature | Up to 88 | Mild conditions, high selectivity | Requires precursor preparation |

| Industrial Continuous Flow | Similar to above with catalyst optimization | Continuous flow, controlled temp | High | Scalable, reproducible | Requires specialized equipment |

Research Findings and Notes

The Zr-catalyzed method represents a significant advancement, allowing for the synthesis of complex pyrrole derivatives with high yields and functional group tolerance, which can be adapted for the preparation of 3-(1-methylpyrrol-3-yl)prop-2-enoic acid analogs.

Direct acylation remains a classical and widely used method but may require careful control of reaction parameters to avoid polymerization or side reactions.

Industrial methods focus on scalability and reproducibility, often adapting laboratory methods with process intensification technologies.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3-(1-Methylpyrrol-3-yl)prop-2-enoic acid, and how is structural fidelity ensured?

Answer:

The synthesis typically involves condensation reactions between pyrrole derivatives and α,β-unsaturated carbonyl precursors. For example, analogous routes (e.g., for pyrroleacrylic acids) use aldehydes or ketones with cyanoacetate esters under basic conditions to form conjugated systems . Post-synthesis, multi-step purification (e.g., acid-base extraction, recrystallization with ethanol/water) is critical to isolate the product . Structural confirmation relies on:

- Spectroscopic techniques : ESI-MS for molecular ion verification (e.g., m/z 293.2 for similar compounds) .

- Chromatography : TLC with solvent systems like CH₃Cl/EtOH (10:1) to monitor reaction progress .

- X-ray crystallography : SHELX refinement (e.g., SHELXL-2018) resolves bond lengths and angles, particularly for α,β-unsaturated systems .

Advanced: How can crystallographic data discrepancies in α,β-unsaturated pyrrole derivatives be resolved?

Answer:

Discrepancies often arise from twinning , disorder , or hydrogen-bonding variability . Mitigation strategies include:

- High-resolution data collection : Use synchrotron radiation to improve signal-to-noise ratios .

- SHELX refinement : Leverage restraints (e.g., DFIX, FLAT) for planar groups like the pyrrole ring and conjugated double bonds .

- Graph set analysis : Characterize hydrogen-bonding patterns (e.g., Etter’s formalism) to identify recurring motifs (e.g., R₂²(8) rings) that stabilize crystal packing .

Advanced: What strategies enhance regioselectivity in synthesizing substituted pyrroleacrylic acids?

Answer:

Regioselectivity is influenced by:

- Catalytic systems : Use of Lewis acids (e.g., ZnCl₂) to direct electrophilic substitution on the pyrrole ring .

- Steric effects : Bulky substituents (e.g., 1-methylpyrrol) favor β-position reactivity in prop-2-enoic acid formation .

- pH control : Acidic conditions stabilize intermediates (e.g., enol tautomers) to minimize side reactions .

Example : Ethyl cyanoacetate condensation with 1-methylpyrrole-2-carboxaldehyde yields the α,β-unsaturated ester, which is hydrolyzed to the acid .

Basic: What solvent systems are optimal for crystallizing heterocyclic α,β-unsaturated carboxylic acids?

Answer:

Solvent selection balances polarity and hydrogen-bonding capacity :

- Ethanol/water mixtures : Promote slow evaporation, yielding high-quality crystals for X-ray analysis .

- Diethyl ether : Useful for non-polar derivatives but may require anti-solvent addition (e.g., hexane) to induce crystallization .

Key consideration : Avoid protic solvents that disrupt intramolecular hydrogen bonds (e.g., between carboxylic acid and pyrrole N-H groups) .

Advanced: How do computational methods predict tautomeric stability and reactivity of 3-(1-Methylpyrrol-3-yl)prop-2-enoic acid?

Answer:

- DFT calculations : Assess tautomer energy landscapes (e.g., enol vs. keto forms) using B3LYP/6-31G(d) basis sets. The conjugated system favors planar enol tautomers stabilized by resonance .

- Molecular docking : Predict binding interactions (e.g., with antioxidant enzymes) by analyzing electrostatic complementarity between the carboxylic acid group and active-site residues .

- MD simulations : Evaluate solvation effects (e.g., aqueous vs. DMSO environments) on conformational flexibility .

Basic: What analytical techniques are essential for characterizing impurities in synthetic batches?

Answer:

- HPLC-MS : Detects trace impurities (e.g., unreacted intermediates or regioisomers) with thresholds <0.1% .

- ¹H/¹³C NMR : Identifies positional isomers via distinct splitting patterns (e.g., pyrrole C-H vs. vinyl protons) .

- XRD : Confirms phase purity by matching experimental patterns to reference data (e.g., CCDC entries refined via SHELXL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.